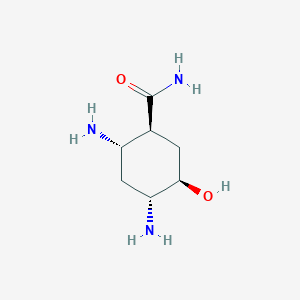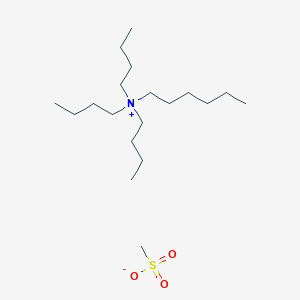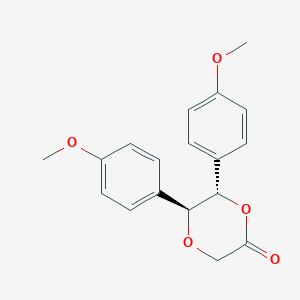
2-(2,2,2-Trifluoroethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethyl)oxane is an organic compound characterized by the presence of a trifluoroethyl group attached to an oxane ring. This compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)oxane typically involves the reaction of oxane derivatives with trifluoroethylating agents. One common method includes the use of 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions . This reaction proceeds efficiently, providing the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-Trifluoroethyl)oxane undergoes various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Aqueous chlorine solutions or oxygen in the presence of vanadium pentoxide catalyst.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium phenoxide or potassium fluoride in the presence of acetic acid.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethyl alcohol.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-Trifluoroethyl)oxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,2,2-Trifluoroethyl)oxane involves its interaction with various molecular targets. The trifluoroethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. For example, it can modulate the activity of enzymes and receptors by altering their binding affinity and specificity . Additionally, the compound can participate in various biochemical pathways, influencing cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
2-(2,2,2-Trifluoroethyl)oxane can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: A simple alcohol with similar trifluoroethyl group, used in protein folding studies.
Trifluoroacetic acid: An oxidized form of trifluoroethyl compounds, widely used as a reagent in organic synthesis.
2-(2,2,2-Trifluoroethyl)benzoxazoles: Compounds with similar trifluoroethyl group, used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds.
Eigenschaften
CAS-Nummer |
401794-89-6 |
|---|---|
Molekularformel |
C7H11F3O |
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)oxane |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-6-3-1-2-4-11-6/h6H,1-5H2 |
InChI-Schlüssel |
QMGXDKSCHLFBQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



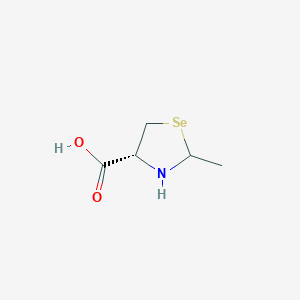
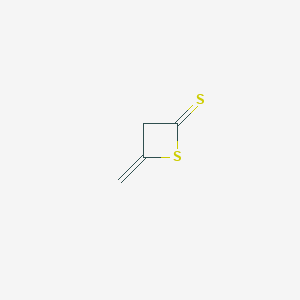
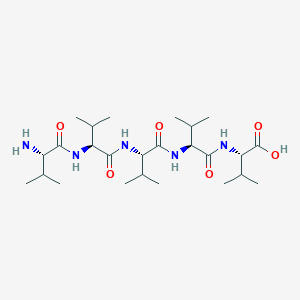
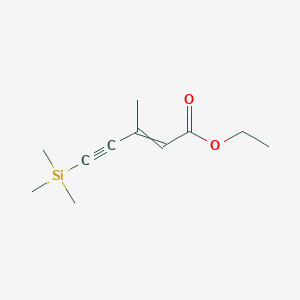





![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
